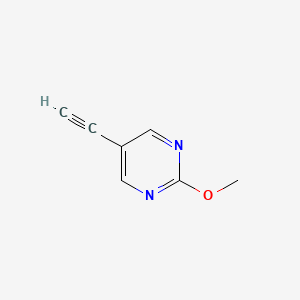
3-(Isobutylsulfonyl)azetidine
Übersicht
Beschreibung
“3-(Isobutylsulfonyl)azetidine” is a compound that is of interest to many researchers due to its unique properties and potential applications in various scientific fields. Azetidines are important four-membered heterocycles used in organic synthesis and medicinal chemistry . They are building blocks for polyamines by anionic and cationic ring-opening polymerization .
Synthesis Analysis
Azetidines can be prepared by reduction of azetidinones (β-lactams) with lithium aluminium hydride . A straightforward synthesis of various 1,3-disubstituted azetidines has been accomplished via the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . A one-pot synthesis of nitrogen-containing heterocycles from alkyl dihalides and primary amines and hydrazines occurs under microwave irradiation via a simple and efficient cyclocondensation in an alkaline aqueous medium .Molecular Structure Analysis
Azetidine is a saturated heterocyclic organic compound containing three carbon atoms and one nitrogen atom . It is a liquid at room temperature with a strong odor of ammonia and is strongly basic compared to most secondary amines .Chemical Reactions Analysis
The reactivity of azetidines is driven by a considerable ring strain, while at the same the ring is significantly more stable than that of related aziridines, which translates into both facile handling and unique reactivity that can be triggered under appropriate reaction conditions . Among the most important developments in the last years are: (1) invention of new [2+2] cycloaddition reactions for azetidine synthesis; (2) applications of metalated azetidines; (3) practical C(sp3)–H functionalization; (4) facile opening with carbon nucleophiles; (5) application of azetidines in polymer synthesis .Physical And Chemical Properties Analysis
Azetidine is a liquid at room temperature with a strong odor of ammonia and is strongly basic compared to most secondary amines . It has a ring strain of approx. 25.4 kcal/mol .Wissenschaftliche Forschungsanwendungen
Synthesis and Reactivity
Azetidines, including 3-(Isobutylsulfonyl)azetidine, are an important class of compounds in synthetic chemistry. They are known for their versatility in peptidomimetic and nucleic acid chemistry and are considered excellent candidates for ring-opening and expansion reactions. Azetidines have shown potential in catalytic processes such as Henry, Suzuki, Sonogashira, and Michael additions, emphasizing their reactivity and utility in synthetic strategies (Mehra, Lumb, Anand, & Kumar, 2017).
Novel Synthesis Methods
There has been development in the stereoselective synthesis of azetidines, like 3-(Isobutylsulfonyl)azetidine, through gold-catalyzed intermolecular oxidation of alkynes. This method, not found in nature, provides versatile substrates for synthesizing functionalized azetidines and offers new avenues for chemical synthesis (Ye, He, & Zhang, 2011).
Pharmacological Interest
Azetidines have been explored for their wide range of pharmacological activities, such as anticancer, antibacterial, and antiviral properties. They are emerging as valuable scaffolds in medicinal research due to their stability, rigidity, and biological properties. This highlights the potential of 3-(Isobutylsulfonyl)azetidine in various therapeutic applications (Parmar et al., 2021).
Chemical Space Exploration
The use of azetidines in drug discovery is highlighted by their ability to access under-explored chemical spaces. Methods like calcium(II)-catalyzed Friedel-Crafts reaction have been used to prepare 3,3-Diarylazetidines, which can be further derivatized into drug-like compounds. This demonstrates the significance of azetidines in expanding the boundaries of chemical and pharmaceutical research (Denis et al., 2018).
Novel Synthesis Techniques
Innovative techniques have been developed for the synthesis of azetidine-3-amines, which are frequently encountered in medicinal chemistry. These methods facilitate the introduction of azetidine groups in various compounds, indicating the growing importance of azetidines in contemporary chemical synthesis (Wang & Duncton, 2020).
Safety And Hazards
Zukünftige Richtungen
Azetidines have many important applications, such as antibacterial and antimicrobial coatings, CO2 adsorption, chelation and materials templating, and non-viral gene transfection . The recent advances on the polymerizations of aziridine and azetidine provide a basis for the development of future macromolecular architectures using these relatively exotic monomers .
Eigenschaften
IUPAC Name |
3-(2-methylpropylsulfonyl)azetidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2S.ClH/c1-6(2)5-11(9,10)7-3-8-4-7;/h6-8H,3-5H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQMDRIZDRMLCLT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CS(=O)(=O)C1CNC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Methylpropanesulfonyl)azetidine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethyl 7-bromopyrazolo[1,5-A]pyridine-2-carboxylate](/img/structure/B1403556.png)









![Racemic-(3R,3aR,7aR)-tert-butyl 3-(((benzyloxy)carbonyl)amino)hexahydropyrano[3,2-b]pyrrole-1(2H)-carboxylate](/img/structure/B1403575.png)
![(3aS,5R,6S,6aS)-5-(((tert-Butyldiphenylsilyl)oxy)methyl)-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-6-ol](/img/structure/B1403576.png)

![3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazole-5-carboxylic acid](/img/structure/B1403579.png)